4-[3-(Cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide
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Overview
Description
4-[3-(Cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide is a complex organic compound characterized by the presence of a cyclopropylamino group, a propylamino group, a nitro group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are essential to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(3-(Cyclopropylamino)propylamino)-3-aminobenzenesulfonamide, while substitution reactions can introduce various functional groups to the amino moieties .
Scientific Research Applications
4-[3-(Cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-[3-(Cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can participate in redox reactions, while the amino groups can form hydrogen bonds with target molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclopropylamino)-N-(3-hydroxypentyl)-3-nitrobenzamide
- 4-(Cyclopropylamino)-3-nitrobenzenesulfonamide
Uniqueness
4-[3-(Cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide is unique due to the presence of both cyclopropylamino and propylamino groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C12H18N4O4S |
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Molecular Weight |
314.36 g/mol |
IUPAC Name |
4-[3-(cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H18N4O4S/c13-21(19,20)10-4-5-11(12(8-10)16(17)18)15-7-1-6-14-9-2-3-9/h4-5,8-9,14-15H,1-3,6-7H2,(H2,13,19,20) |
InChI Key |
QMITZABGWGHHAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCCCNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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